molecular formula C7H10N2O B13608584 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde

Cat. No.: B13608584
M. Wt: 138.17 g/mol
InChI Key: IBJSKKQFZUUHJC-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved would depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
  • 1-Ethyl-1H-pyrazole-4-carbaldehyde
  • 1-Ethyl-1H-pyrazole-3-carbaldehyde

Uniqueness

2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in medicinal chemistry .

Biological Activity

2-(1-Ethyl-1H-pyrazol-5-yl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group at the 1-position and an acetaldehyde group at the 2-position. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported its ability to inhibit the growth of Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Properties : Similar compounds have been investigated for their potential to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is required to elucidate its mechanisms.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with various enzymes or receptors, altering their activity and leading to physiological changes.
  • Cellular Pathways : It is suggested that the compound could influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Studies

A study evaluating the antimicrobial activity of various pyrazole derivatives found that this compound demonstrated significant inhibition against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined using a well diffusion method.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli125
S. aureus62.5

Anti-inflammatory Effects

In vitro studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines. While specific data on this compound is limited, related compounds have shown promise in reducing inflammation markers.

Anticancer Activity

A recent study explored the cytotoxic effects of pyrazole derivatives on prostate cancer cell lines. The results indicated that certain substitutions on the pyrazole ring enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

Case Study 1 : A synthesis of pyrazole derivatives including this compound was conducted, leading to the identification of several compounds with enhanced antimicrobial properties compared to existing antibiotics.

Case Study 2 : In a comparative study of various heterocyclic compounds, those containing a pyrazole moiety exhibited superior anti-inflammatory effects, suggesting a potential therapeutic role for this compound in inflammatory diseases.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)acetaldehyde

InChI

InChI=1S/C7H10N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5-6H,2,4H2,1H3

InChI Key

IBJSKKQFZUUHJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CC=O

Origin of Product

United States

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